molecular formula C8H5BrF2 B12848126 4-Bromo-2,3-difluorostyrene

4-Bromo-2,3-difluorostyrene

Cat. No.: B12848126
M. Wt: 219.03 g/mol
InChI Key: TZDURAASGIKXST-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluorostyrene is an organic compound with the molecular formula C8H5BrF2 It is a derivative of styrene, where the aromatic ring is substituted with bromine and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,3-difluorostyrene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-difluorostyrene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Used in substitution reactions to replace the bromine atom.

Major Products Formed

    Substituted Styrenes: Formed through substitution reactions.

    Complex Aromatic Compounds: Formed through coupling reactions.

Scientific Research Applications

4-Bromo-2,3-difluorostyrene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-difluorostyrene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,2-difluorobenzene: Another bromine and fluorine-substituted aromatic compound.

    4-Bromostyrene: A bromine-substituted styrene without fluorine atoms.

Uniqueness

4-Bromo-2,3-difluorostyrene is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can significantly influence its chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-bromo-4-ethenyl-2,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2/c1-2-5-3-4-6(9)8(11)7(5)10/h2-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDURAASGIKXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=C(C=C1)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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